molecular formula C8H9N3O B12888090 N,N-dimethyloxazolo[4,5-b]pyridin-2-amine

N,N-dimethyloxazolo[4,5-b]pyridin-2-amine

Cat. No.: B12888090
M. Wt: 163.18 g/mol
InChI Key: VSDYQCCULDBFND-UHFFFAOYSA-N
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Description

N,N-dimethyloxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyloxazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with oxalyl chloride to form the oxazole ring, followed by N,N-dimethylation using dimethyl sulfate or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyloxazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyloxazolo[4,5-b]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyloxazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyloxazolo[4,5-b]pyridin-2-amine is unique due to its specific ring structure and the presence of the N,N-dimethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

N,N-dimethyl-[1,3]oxazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C8H9N3O/c1-11(2)8-10-7-6(12-8)4-3-5-9-7/h3-5H,1-2H3

InChI Key

VSDYQCCULDBFND-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(O1)C=CC=N2

Origin of Product

United States

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